molecular formula C19H15NO4 B1451771 2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid CAS No. 94301-28-7

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid

Cat. No. B1451771
CAS RN: 94301-28-7
M. Wt: 321.3 g/mol
InChI Key: RLBKMEZFXODUAS-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound has two carboxylic acid groups attached to the 3rd and 5th positions of the pyridine ring, and a 1-naphthyl group attached to the 4th position. The compound also has two methyl groups attached to the 2nd and 6th positions .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Rearrangements and Derivatives : Treatment of related compounds with refluxing toluene or pyridine leads to the formation of various derivatives, such as 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester and 5,6-dihydro-2,4-dimethyl-5-oxobenzo[c][2,7]naphthyridine-1-carboxylic acid ethyl ester. Acidic conditions can further transform these compounds (Kim, 1986).

Synthesis and Catalysis

  • Free-Radical Substitution : Free-radical reactions, specifically Fenton-type reactions, are utilized for the selective substitution of dimethyl pyridine-2,6-dicarboxylate to produce various derivatives, demonstrating its utility in synthetic organic chemistry (Shelkov & Melman, 2005).
  • Basic Ionic Liquid Catalyst : Basic ionic liquids, like [bmim]OH, catalyze the synthesis of certain derivatives from dimethyl pyridine-2,6-dicarboxylate, indicating potential in green chemistry applications (Liu, Hu, & Fu, 2018).

Molecular Synthesis and Characterization

  • Synthesis of Complex Molecules : Complex molecules like 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester are synthesized using base catalyzed cyclocondensation, illustrating the compound's role in advanced organic syntheses (Nagarajaiah & Begum, 2015).
  • Enantioselective Synthesis : Asymmetric Suzuki–Miyaura cross-coupling reactions utilize derivatives of dimethylpyridine for the enantioselective synthesis of chiral mono-naphthyl substituted pyridine derivatives (Pomarański et al., 2016).

Material Science and Imaging

  • Luminescent Complexes : Complexes with Eu(III), Tb(III) ions using derivatives of pyridine-2,6-dicarboxylic acid exhibit strong luminescence, suggesting applications in materials science and biological imaging (Xiao et al., 2011).

Polymeric Applications

  • Synthesis of Polyamides : New polyamides synthesized from derivatives of pyridine-2,6-dicarboxylic acid demonstrate its role in the creation of novel polymers with potential applications in various industries (Faghihi & Mozaffari, 2008).

Catalysis and Organic Synthesis

  • Microwave-Assisted Synthesis : Microwave irradiation is used for efficient synthesis processes involving pyridine-2,6-dicarboxylic acid, representing an advancement in chemical synthesis techniques (Zhang et al., 2010).

properties

IUPAC Name

2,6-dimethyl-4-naphthalen-1-ylpyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-10-15(18(21)22)17(16(19(23)24)11(2)20-10)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBKMEZFXODUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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